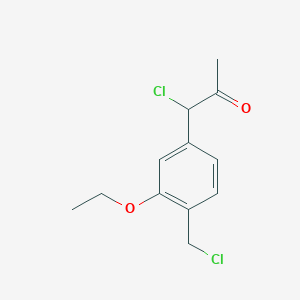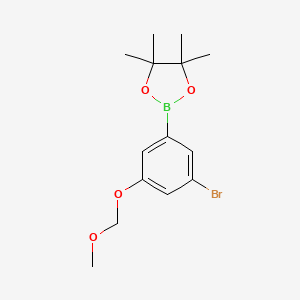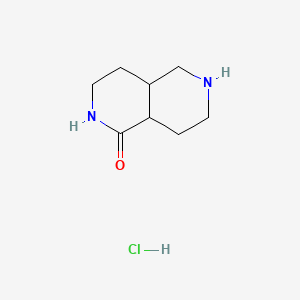
Octahydro-2,6-naphthyridin-1(2H)-one hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of naphthyridine, characterized by its octahydro structure, which implies the presence of eight hydrogen atoms added to the naphthyridine ring system. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride typically involves the hydrogenation of 2,6-naphthyridine. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions. The hydrogenation reaction adds hydrogen atoms to the naphthyridine ring, resulting in the octahydro structure.
Industrial Production Methods: In an industrial setting, the production of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors with efficient catalysts is crucial for large-scale production. The final product is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid.
Types of Reactions:
Oxidation: Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can be further reduced under specific conditions to yield fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the ring structure. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: Halogens, alkylating agents.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms depending on the extent of oxidation.
Reduced Derivatives: Fully saturated naphthyridine derivatives.
Substituted Products: Compounds with nucleophilic groups replacing hydrogen atoms.
科学的研究の応用
Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
2,6-Naphthyridine: The parent compound from which Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride is derived.
Octahydro-1,5-naphthyridin-2(1H)-one: A similar compound with a different substitution pattern on the naphthyridine ring.
Hexahydro-2,6-naphthyridine: A partially hydrogenated derivative of naphthyridine.
Uniqueness: Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride is unique due to its fully hydrogenated naphthyridine ring, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility, making it more versatile for various applications.
特性
分子式 |
C8H15ClN2O |
|---|---|
分子量 |
190.67 g/mol |
IUPAC名 |
3,4,4a,5,6,7,8,8a-octahydro-2H-2,6-naphthyridin-1-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-7-2-3-9-5-6(7)1-4-10-8;/h6-7,9H,1-5H2,(H,10,11);1H |
InChIキー |
GMNXKOCXRFPFRP-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C2C1CNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



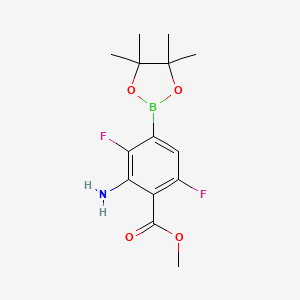
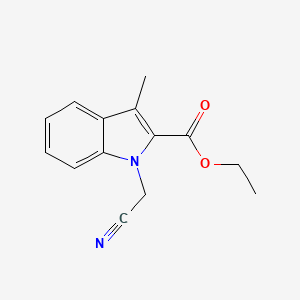
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)
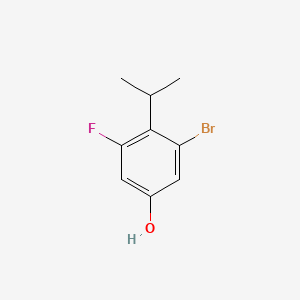
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)

![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
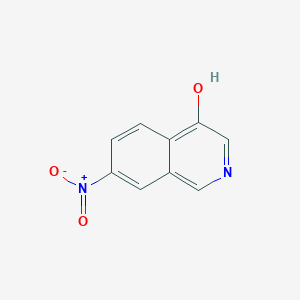
![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)
